molecular formula C18H16O4 B2560902 Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate CAS No. 41350-17-8

Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate

Cat. No. B2560902
CAS RN: 41350-17-8
M. Wt: 296.322
InChI Key: HHQMAZKAWPHPPZ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate is an aliphatic α-ketoester . It is reported that the bioreduction of ethyl 2-oxo-4-phenylbutyrate yields ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has also been reported .


Synthesis Analysis

The synthesis of Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate involves the bioreduction of ethyl 2-oxo-4-phenylbutyrate to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has been reported . Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using a bacterial reductase is also reported .


Molecular Structure Analysis

The Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate molecule contains a total of 39 bonds. There are 23 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aliphatic ketone, and 1 aromatic ketone .


Physical And Chemical Properties Analysis

Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate has a molecular weight of 220.22 . Its physical properties include a melting point of 36-41 °C, a boiling point of 167 °C (at 5 Torr), and a predicted density of 1.173±0.06 g/cm3 . It is a solid and has a yellow color .

Scientific Research Applications

Environmental Impact and Biodegradation

A study on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveals insights into the microbial degradation capabilities and environmental fate of similar ether compounds. Microorganisms capable of degrading ETBE aerobically have been identified, offering potential clues towards understanding the environmental behavior of related compounds, including Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate. This study underscores the importance of biodegradation in mitigating environmental pollution from ether compounds and could inform future research on similar chemical structures (Thornton et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, the development of methods for extracting and analyzing compounds from biological specimens is essential. A study highlights the effective use of various organic solvents for drug extraction from biological specimens, which could be relevant for analyzing and characterizing compounds like Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate. The choice of solvent impacts the efficiency of extraction and the integrity of the sample, offering guidance for future research on similar compounds (Siek, 1978).

Safety and Hazards

Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate is classified under the GHS07 hazard class. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P261 (avoid breathing dust/fume/gas/mist/vapors/spray) .

properties

IUPAC Name

ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-2-22-18(21)17(20)12-16(19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQMAZKAWPHPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate

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